

# Larazotide Acetate and the Gut-Brain Axis in Celiac Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | AT 1001   |           |  |  |
| Cat. No.:            | B12068694 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Celiac disease (CD) is a systemic autoimmune disorder triggered by dietary gluten in genetically susceptible individuals. While predominantly characterized by gastrointestinal symptoms and small intestinal inflammation, a significant proportion of patients experience extra-intestinal manifestations, including neurological and psychological symptoms such as headache, fatigue, anxiety, and depression.[1][2] This highlights the critical involvement of the gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system.[3] A key pathological feature of celiac disease is increased intestinal permeability, often referred to as "leaky gut," which allows gluten-derived peptides and other luminal contents to cross the epithelial barrier, triggering an inflammatory cascade.[1][2][4] This breach of intestinal barrier integrity is a crucial event in the pathogenesis of both intestinal and extra-intestinal symptoms.

Larazotide acetate (also known as AT-1001) is a first-in-class oral peptide designed to restore intestinal barrier function by regulating tight junctions (TJs), the protein complexes that control paracellular permeability.[1][5] By preventing the opening of these junctions, larazotide acetate aims to reduce the translocation of inflammatory triggers, thereby mitigating the downstream inflammatory responses that affect the gut and, consequently, the brain. This document provides a detailed technical overview of the mechanism of action of larazotide acetate, its



effects on the gut-brain axis in celiac disease, and the experimental evidence supporting its therapeutic potential.

#### The Gut-Brain Axis in Celiac Disease

The gut-brain axis is a complex network involving the central nervous system (CNS), the enteric nervous system (ENS), and the autonomic nervous system (ANS), as well as neuroendocrine and neuroimmune pathways.[3] In celiac disease, this axis is significantly perturbed. The inflammatory environment in the gut, triggered by gluten, can lead to the release of pro-inflammatory cytokines and other mediators that can cross the blood-brain barrier (BBB) or signal to the brain via neural pathways, leading to neuroinflammation and a range of neurological and psychiatric symptoms.[3][6][7] Increased intestinal permeability is a foundational element in this process, allowing for the systemic dissemination of gut-derived inflammatory molecules.[1][8]

#### **Larazotide Acetate: Mechanism of Action**

Larazotide acetate is a synthetic eight-amino-acid peptide that acts as a tight junction regulator. [1][2] Its primary mechanism involves the inhibition of the zonulin pathway, a key regulator of intestinal permeability.[5][9][10]

### The Zonulin Pathway

Zonulin, also known as pre-haptoglobin 2, is a protein that reversibly modulates the permeability of intestinal tight junctions.[8][9] In celiac disease, gliadin, a component of gluten, induces the release of zonulin from intestinal epithelial cells.[7][8][11] Zonulin then binds to specific receptors on the apical surface of these cells, including the C-X-C chemokine receptor type 3 (CXCR3) and the epidermal growth factor receptor (EGFR), through activation of the proteinase-activated receptor 2 (PAR2).[9][12][13] This binding initiates a signaling cascade that leads to the phosphorylation and disassembly of key tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, and the rearrangement of the actin cytoskeleton.[2][14][15] [16] The result is an increase in paracellular permeability, allowing gliadin peptides to enter the lamina propria and trigger the characteristic immune response of celiac disease.[2][12]

## Larazotide Acetate as a Zonulin Antagonist



### Foundational & Exploratory

Check Availability & Pricing

Larazotide acetate is thought to act as a zonulin antagonist.[5][17] It competitively blocks the binding of zonulin to its receptor, thereby preventing the downstream signaling events that lead to tight junction disassembly.[2][5] By maintaining the integrity of the tight junctions, larazotide acetate reduces intestinal permeability, limits the passage of gliadin and other inflammatory stimuli into the systemic circulation, and consequently dampens the inflammatory loop that contributes to both gastrointestinal and extra-intestinal symptoms.[1][6][17]





Figure 1: Proposed Mechanism of Action of Larazotide Acetate

Click to download full resolution via product page



Caption: Larazotide acetate blocks zonulin receptors, preventing gliadin-induced tight junction disassembly.

## Quantitative Data from Preclinical and Clinical Studies

The efficacy of larazotide acetate has been evaluated in numerous in vitro, in vivo, and clinical studies. The following tables summarize key quantitative findings.

**Table 1: In Vitro Studies on Intestinal Permeability** 

| Model System | Treatment                                           | Outcome<br>Measure                                    | Result                                                                         | Reference |
|--------------|-----------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Caco-2 cells | Gliadin peptides                                    | Lucifer Yellow<br>(LY) transport                      | >50% inhibition of gliadin peptide transport with larazotide acetate           | [2]       |
| Caco-2 cells | Inflammatory<br>cytokines (TNF-<br>α, IFN-γ, IL-1β) | LY permeability                                       | Significant reduction in cytokine-induced permeability with larazotide acetate | [6]       |
| Caco-2 cells | AT-1002 (ZOT-<br>derived peptide)                   | Transepithelial<br>Electrical<br>Resistance<br>(TEER) | Inhibition of AT-<br>1002-induced<br>TEER reduction                            | [15][16]  |
| Caco-2 cells | AT-1002                                             | Translocation of<br>13-mer gliadin<br>peptide         | Inhibition of peptide translocation                                            | [15]      |

# Table 2: Clinical Trial Data on Gastrointestinal Symptoms



| Study<br>(Phase)              | Treatment<br>Group                           | Primary<br>Endpoint              | Result vs.<br>Placebo                     | p-value | Reference |
|-------------------------------|----------------------------------------------|----------------------------------|-------------------------------------------|---------|-----------|
| Leffler et al.,<br>2015 (IIb) | 0.5 mg<br>Larazotide<br>Acetate              | Change in<br>CeD-GSRS<br>score   | Significant<br>improvement                | 0.022   | [1][18]   |
| Leffler et al.,<br>2015 (IIb) | 1.0 mg<br>Larazotide<br>Acetate              | Change in<br>CeD-GSRS<br>score   | No significant difference                 | -       | [1][18]   |
| Leffler et al.,<br>2015 (IIb) | 2.0 mg<br>Larazotide<br>Acetate              | Change in<br>CeD-GSRS<br>score   | No significant difference                 | -       | [1][18]   |
| Kelly et al.,<br>2013 (II)    | 1.0 mg Larazotide Acetate (gluten challenge) | Change in<br>total GSRS<br>score | Limited<br>gluten-<br>induced<br>symptoms | 0.002   | [19][20]  |

**Table 3: Clinical Trial Data on Extra-Intestinal Symptoms and Other Markers** 



| Study<br>(Phase)              | Treatment<br>Group                           | Endpoint                                                      | Result vs.<br>Placebo          | p-value | Reference   |
|-------------------------------|----------------------------------------------|---------------------------------------------------------------|--------------------------------|---------|-------------|
| Leffler et al.,<br>2015 (IIb) | 0.5 mg<br>Larazotide<br>Acetate              | Decrease in<br>Non-GI<br>symptoms<br>(headache,<br>tiredness) | Significant<br>reduction       | 0.010   | [1][18][21] |
| Leffler et al.,<br>2015 (IIb) | 0.5 mg<br>Larazotide<br>Acetate              | Decrease in<br>CeD PRO<br>Symptomatic<br>Days                 | 26%<br>decrease                | 0.017   | [1][18][22] |
| Leffler et al.,<br>2015 (IIb) | 0.5 mg<br>Larazotide<br>Acetate              | Increase in<br>Improved<br>Symptom<br>Days                    | 31% increase                   | 0.034   | [1][18][22] |
| Kelly et al.,<br>2013 (II)    | 4.0 mg Larazotide Acetate (gluten challenge) | Mean ratio of<br>anti-tTG IgA<br>over baseline                | 3.88 (vs. 19.0<br>for placebo) | 0.005   | [19][20]    |
| Kelly et al.,<br>2013 (II)    | Various<br>doses (gluten<br>challenge)       | Lactulose-to-<br>mannitol<br>(LAMA) ratio                     | No significant difference      | -       | [19][20]    |

# Experimental Protocols In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This assay is widely used to assess the integrity of the intestinal epithelial barrier.

Cell Culture: Caco-2 human colorectal adenocarcinoma cells are seeded on semi-permeable
 Transwell inserts and cultured for approximately 21 days to form a differentiated and
 polarized monolayer with well-established tight junctions.

#### Foundational & Exploratory





- Barrier Integrity Measurement: Transepithelial Electrical Resistance (TEER) is measured
  using a voltmeter to confirm monolayer confluence and barrier function. High TEER values
  indicate a tight barrier.
- Treatment: The Caco-2 monolayers are pre-treated with various concentrations of larazotide
  acetate on the apical side. Subsequently, a challenge agent (e.g., gliadin peptides, cytokines,
  or AT-1002) is added to either the apical or basolateral compartment, depending on the
  experimental design.[6][15]
- Permeability Assessment: A fluorescent marker of paracellular permeability, such as Lucifer Yellow (LY) or FITC-dextran, is added to the apical chamber.[2][6] After a defined incubation period, samples are taken from the basolateral chamber, and the amount of marker that has crossed the monolayer is quantified using a fluorescence plate reader.
- Data Analysis: An increase in the flux of the fluorescent marker from the apical to the basolateral side indicates increased paracellular permeability. The inhibitory effect of larazotide acetate is calculated by comparing the flux in treated versus untreated challenged monolayers.





Figure 2: Caco-2 Permeability Assay Workflow

Click to download full resolution via product page

Caption: A stepwise workflow for assessing intestinal permeability using Caco-2 cell monolayers.



# Animal Model of Celiac Disease (HLA-DQ8 Transgenic Mice)

Animal models are crucial for studying the in vivo effects of therapeutic agents.

- Animal Model: Double transgenic mice expressing human celiac-associated HLA class II molecules (e.g., HLA-DQ8) and the human CD4 co-receptor (HCD4+/HLA/DQ8+) are used.
   [6][15] These mice, when sensitized and challenged with gliadin, develop key features of celiac disease, including immune cell infiltration in the intestine.
- Sensitization and Challenge: Mice are typically sensitized to gliadin. Following sensitization, they are orally challenged with gliadin to induce intestinal inflammation and permeability.
- Drug Administration: Larazotide acetate is administered orally to the mice prior to the gliadin challenge.[6]
- Outcome Measures:
  - Intestinal Permeability: In vivo permeability can be assessed by oral gavage of a marker like FITC-dextran, followed by measurement of its concentration in the serum.
  - Histology: Intestinal tissue is collected, fixed, and stained (e.g., with H&E). Histological
    analysis is performed to assess for villous atrophy and inflammatory cell infiltration (e.g.,
    macrophage accumulation) in the lamina propria.[6][15]
  - Immunohistochemistry: Staining for tight junction proteins (e.g., ZO-1) can be performed to visualize their structure and localization.[15]

### Impact on the Gut-Brain Axis

The therapeutic effect of larazotide acetate on extra-intestinal symptoms, particularly headache and tiredness, provides clinical evidence for its impact on the gut-brain axis.[1][18][21][24] By "tightening" the gut barrier, larazotide acetate is hypothesized to reduce the systemic inflammatory load originating from the gut. This "permeability-inflammatory loop" is a key concept where increased gut permeability allows gluten to trigger an inflammatory response, which in turn can further increase permeability.[1][6] Larazotide acetate disrupts this cycle.[6]



The reduction in circulating pro-inflammatory cytokines and other gut-derived metabolites may lead to decreased neuroinflammation and an alleviation of CNS-related symptoms.



Figure 3: Larazotide's Effect on the Gut-Brain Axis



Click to download full resolution via product page

Caption: Larazotide acetate reduces gut permeability, disrupting the inflammatory cycle affecting the brain.

#### **Conclusion and Future Directions**

Larazotide acetate represents a targeted therapeutic approach for celiac disease, focusing on the restoration of intestinal barrier function. By inhibiting the zonulin pathway, it effectively reduces gut permeability, which is a critical upstream event in the pathogenesis of the disease. The available data strongly suggest that by mitigating the "leaky gut," larazotide acetate not only improves gastrointestinal symptoms but also has a beneficial impact on the gut-brain axis, leading to a reduction in common and burdensome extra-intestinal symptoms like headache and fatigue.[1][18] The inverse dose-response relationship observed in some clinical trials, where lower doses were more effective, warrants further investigation but may be related to peptide aggregation at higher concentrations.[1][21][25] As the first potential treatment for celiac disease to reach Phase 3 clinical trials, larazotide acetate holds promise as an adjunct therapy to a gluten-free diet, addressing the unmet need of patients who experience persistent symptoms.[26] Future research should continue to explore the precise molecular interactions of larazotide acetate and further elucidate its effects on the complex interplay between gut permeability, systemic inflammation, and neurological function in celiac disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet:
   A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate PMC [pmc.ncbi.nlm.nih.gov]
- 3. The brain-gut axis and Coeliac disease Coeliac Clinic Mindovergut.com [coeliac.mindovergut.com]

#### Foundational & Exploratory





- 4. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate | Semantic Scholar [semanticscholar.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. DSpace [archive.hshsl.umaryland.edu]
- 7. Zonulin as Gatekeeper in Gut

  Brain Axis: Dysregulation in Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. All disease begins in the (leaky) gut: role of zonulin-mediated gut permeability in the pathogenesis of some chronic inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zonulin as a Potential Therapeutic Target in Microbiota-Gut-Brain Axis Disorders: Encouraging Results and Emerging Questions PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Larazotide acetate promotes tight junction assembly in epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Larazotide acetate: a pharmacological peptide approach to tight junction regulation PMC [pmc.ncbi.nlm.nih.gov]
- 18. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Larazotide acetate in patients with coeliac disease undergoing a gluten challenge: a randomised placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gutsandgrowth.com [gutsandgrowth.com]
- 22. beyondceliac.org [beyondceliac.org]
- 23. New mouse model of celiac disease could lead to new treatments | University of Chicago News [news.uchicago.edu]
- 24. connect.mayoclinic.org [connect.mayoclinic.org]
- 25. mdpi.com [mdpi.com]



- 26. beyondceliac.org [beyondceliac.org]
- To cite this document: BenchChem. [Larazotide Acetate and the Gut-Brain Axis in Celiac Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12068694#larazotide-acetate-s-effect-on-gut-brain-axis-in-celiac-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com